molecular formula C17H35ClO B14728734 1-(Chloromethoxy)hexadecane CAS No. 13497-63-7

1-(Chloromethoxy)hexadecane

Cat. No.: B14728734
CAS No.: 13497-63-7
M. Wt: 290.9 g/mol
InChI Key: RWIYROMNOYXYNS-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)hexadecane is a chloroalkyl ether compound with a hexadecane backbone substituted by a chloromethoxy group (-OCH₂Cl) at the terminal carbon. The compound’s synthesis likely involves chlorination or etherification reactions, as inferred from methods used for similar alkanes and chloroalkanes (e.g., chlorination of 1-hexadecene for hexadecane derivatives) .

Key properties (extrapolated from analogs):

  • Molecular formula: Likely C₁₇H₃₅ClO (assuming a hexadecane chain with a -OCH₂Cl group).
  • Molecular weight: ~288.9 g/mol (calculated).
  • Functional groups: Ether (-O-) and chloroalkyl (-Cl), influencing reactivity and polarity.

Properties

CAS No.

13497-63-7

Molecular Formula

C17H35ClO

Molecular Weight

290.9 g/mol

IUPAC Name

1-(chloromethoxy)hexadecane

InChI

InChI=1S/C17H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-17H2,1H3

InChI Key

RWIYROMNOYXYNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethoxy)hexadecane can be synthesized through the reaction of hexadecanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In industrial settings, the production of this compound involves the chlorination of hexadecanol using chloromethyl methyl ether. The process is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethoxy)hexadecane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of hexadecanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Major Products Formed

    Substitution: Formation of hexadecanol, hexadecylamine, or hexadecylthiol.

    Oxidation: Formation of hexadecanal or hexadecanoic acid.

    Reduction: Formation of hexadecanol.

Scientific Research Applications

1-(Chloromethoxy)hexadecane has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)hexadecane involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

1-Chlorohexadecane (Hexadecane, 1-chloro-)

  • Molecular formula : C₁₆H₃₃Cl .
  • Molecular weight : 260.886 g/mol .
  • Key differences : Lacks the ether oxygen, making it less polar than 1-(chloromethoxy)hexadecane.
  • Applications : Intermediate in organic synthesis, surfactant production .
  • Chromatographic behavior: Retained strongly on nonpolar GC columns (e.g., HP-1) with retention indices reported across studies .

Hexadecane

  • Molecular formula : C₁₆H₃₄ .
  • Molecular weight : 226.44 g/mol.
  • Physical properties: Density = 2.046 g/cm³ (30°C) ; nonpolar, hydrophobic.
  • Applications : Solvent, lipase production inducer in microbial cultures , and natural component in propolis .
  • Biological interactions : Enhances microbial lipase secretion without destabilizing cell membranes, unlike detergents (e.g., Tween 80) .

Functional Analogs

Hexadecyltrimethylammonium Bromide

  • Molecular formula : C₁₉H₄₂BrN .
  • Key differences : Quaternary ammonium structure with cationic head; used as a surfactant.
  • Reactivity : Ionic interactions dominate, unlike the covalent chloroether bond in this compound.

Chlorobenzene (in SPEX CertiPrep Mixtures)

  • Role : Polar solvent in certified reference mixtures with hexadecane .
  • Comparison : Demonstrates how chloro-substitution alters polarity and solvent compatibility.

Physicochemical and Functional Comparisons

Property This compound (inferred) 1-Chlorohexadecane Hexadecane
Molecular weight ~288.9 g/mol 260.886 g/mol 226.44 g/mol
Polarity Moderate (ether + Cl) Low (Cl only) Nonpolar
Boiling point Not reported Data unavailable 287°C (lit.)
Biological role Likely synthetic additive Surfactant precursor Lipase inducer
Chromatographic retention Higher than hexadecane (polarity) High (nonpolar columns) Baseline

Critical Analysis and Knowledge Gaps

  • Data limitations : Direct experimental data (e.g., toxicity, boiling point) for this compound is absent in the evidence.
  • Environmental behavior : Chloroalkanes like 1-chlorohexadecane may persist in environments; similar concerns apply to this compound .
  • Research needs : Kinetic studies (NMR/HRESI-MS) and comparative GC-MS analyses with analogs are recommended .

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